Product packaging for Melatonin Methoxy-d3(Cat. No.:CAS No. 60418-64-6)

Melatonin Methoxy-d3

Cat. No.: B571530
CAS No.: 60418-64-6
M. Wt: 235.301
InChI Key: DRLFMBDRBRZALE-BMSJAHLVSA-N
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Description

Melatonin Methoxy-d3 is the isotope labelled analog of Melatonin. Hormone;  mediates photoperiodicity in mammals;  inhibits cerebellar nitric oxide synthetase;  peroxynitrite scavenger. Melatonin has complex effects on apoptotic pathways, inhibiting apoptosis in immune cells and neurons but enhancing apoptotic cell death of cancer cells. Inhibits proliferation/metastasis of breast cancer cells by inhibiting estrogen receptor action.>

Properties

CAS No.

60418-64-6

Molecular Formula

C13H16N2O2

Molecular Weight

235.301

IUPAC Name

N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3

InChI Key

DRLFMBDRBRZALE-BMSJAHLVSA-N

SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Synonyms

N-[2-[5-(methoxy-d3)-1H-indol-3-yl]ethyl]-acetamide

Origin of Product

United States

Synthesis and Isotopic Characterization of Deuterated Melatonin Analogs

Synthetic Methodologies for Deuterated Melatonin (B1676174) Analogs

The preparation of deuterated melatonin analogs involves specific chemical transformations designed to incorporate deuterium (B1214612) atoms at targeted positions within the molecule.

The primary method for synthesizing Melatonin Methoxy-d3, as outlined, involves the acylation of a key precursor with a deuterated acetylating agent.

This compound is synthesized through the reaction of 5-methoxytryptamine (B125070) with deuterated acetyl chloride (CD₃COCl) researchgate.netnih.govresearchgate.netsemanticscholar.orguca.edu.arnih.gov. This reaction is an acylation process where the amine group of 5-methoxytryptamine reacts with the acid chloride to form an amide bond. The use of deuterated acetyl chloride (CD₃COCl) results in the incorporation of three deuterium atoms into the acetyl moiety of the melatonin molecule, yielding N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,2-trideuterioacetamide. This product is referred to as this compound in the context of this synthesis researchgate.netnih.govresearchgate.netsemanticscholar.orguca.edu.arnih.gov. The reaction is typically carried out in an inert solvent, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct researchgate.net.

Beyond the synthesis of this compound via acetyl group deuteration, other deuterated melatonin analogs can be generated to achieve different isotopic labeling patterns. For instance, Melatonin-d₄, where deuterium atoms are incorporated into the indole (B1671886) ring system, can be synthesized through acid- or base-catalyzed hydrogen-deuterium (H-D) exchange reactions, often using deuterated water (D₂O) under controlled pH and temperature conditions . These varied deuteration strategies allow for the creation of a suite of labeled standards, each suitable for specific analytical applications and metabolic tracing studies medchemexpress.commedchemexpress.comsigmaaldrich.commed-life.cn.

Deuterated melatonin analogs serve not only as internal standards for the parent compound but also as precursors for the synthesis of labeled metabolites. This approach is vital for tracking the metabolic fate and degradation pathways of melatonin in biological systems. A notable example is the photooxidation of Melatonin-D₃ (synthesized via the CD₃COCl route) to produce AFMK-D₃ (N1-acetyl-N2-formyl-5-methoxykynuramine-d₃) researchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.net. This process mimics the in vivo or in vitro degradation of melatonin and provides a labeled standard for quantifying these oxidative metabolites researchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.net.

Chemical Synthesis Approaches for this compound

Reaction of 5-Methoxytryptamine with Deuterated Acetyl Chloride (CD3COCl)

Isotopic Purity and Positional Enrichment Assessment

Mass spectrometry (MS) is the primary analytical technique employed to confirm the successful deuteration and assess the isotopic purity of this compound. By comparing the mass-to-charge ratio ([M+H]⁺) of the synthesized deuterated compound with that of unlabeled melatonin, the extent of deuterium incorporation can be verified.

The molecular weight of melatonin is approximately 232.28 g/mol , and its protonated molecular ion ([M+H]⁺) is observed at m/z 233 researchgate.netnih.govsemanticscholar.orguca.edu.arnih.govresearchgate.net. For this compound, synthesized using CD₃COCl, the three deuterium atoms on the acetyl group result in a mass increase of 3 atomic mass units. Consequently, its protonated molecular ion ([M+H]⁺) is observed at m/z 236 researchgate.netnih.govsemanticscholar.orguca.edu.arnih.govresearchgate.net. Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), further confirms the structure and the location of the deuterium atoms. For both melatonin and this compound, a characteristic fragment ion is observed at m/z 174, corresponding to the loss of the acetyl group (or deuterated acetyl group) researchgate.netnih.govsemanticscholar.orguca.edu.arnih.govresearchgate.net.

Isotopic purity, defined as the percentage of molecules containing the specified number of deuterium atoms, is typically determined by high-resolution mass spectrometry or gas chromatography-mass spectrometry (GC-MS) oup.com. For well-synthesized deuterated standards like this compound, isotopic purity values exceeding 99% are commonly achieved oup.com. Positional enrichment refers to the specificity of deuterium placement, which is confirmed by analyzing fragmentation patterns that reveal the deuterated moiety.

Table 1: Mass Spectrometric Data for Melatonin and Melatonin Methoxy-d₃

CompoundProtonated Molecular Ion ([M+H]⁺) (m/z)Characteristic Fragment Ion (m/z)Citation(s)
Melatonin233174 researchgate.netnih.govsemanticscholar.orguca.edu.arnih.govresearchgate.net
Melatonin Methoxy-d₃236174 researchgate.netnih.govsemanticscholar.orguca.edu.arnih.govresearchgate.net
AFMK265178 researchgate.netnih.govsemanticscholar.orgresearchgate.net
AFMK-D₃268178 researchgate.netnih.govsemanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structure and the precise location of isotopic labels within a molecule. For deuterated compounds like this compound, NMR plays a vital role in verifying the successful incorporation and placement of deuterium atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can reveal the presence and position of hydrogen atoms. Upon deuteration, the specific signals corresponding to the hydrogen atoms replaced by deuterium will either be absent or significantly diminished in the ¹H NMR spectrum. This reduction in signal intensity at characteristic chemical shifts provides direct evidence of deuterium incorporation at those positions.

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy can further confirm the presence and location of deuterium atoms by directly detecting the ²H nuclei. The chemical shifts observed in the ²H NMR spectrum should correspond to the expected chemical environments of the deuterated positions within the melatonin molecule. While specific ²H NMR data for this compound is not detailed in the provided literature, the general principle involves observing signals in the ²H spectrum that correlate with the positions where deuterium was intended to be incorporated, thereby confirming the success of the synthesis and labeling strategy. For instance, if the methoxy (B1213986) group (-OCH₃) is deuterated to -OCD₃, a signal would be expected in the ²H NMR spectrum at a chemical shift characteristic of a methyl group attached to an oxygen atom, confirming the deuterium's presence in the methoxy moiety.

Structural Elucidation of Labeled Analogs

Mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and structural integrity of deuterated compounds, as well as for identifying fragmentation pathways that are characteristic of the labeled molecule.

Predominant Ion Identification in Full Scan Mass Spectra ([M+H]+)

In full scan mass spectrometry, the identification of the protonated molecular ion ([M+H]⁺) is a primary step in confirming the molecular weight of a compound. For melatonin, the protonated molecular ion typically appears at m/z 233.0 mdpi.comnih.govresearchgate.net. The synthesis of this compound involves replacing three hydrogen atoms in the methoxy group with deuterium atoms. Consequently, this compound has a molecular weight that is three mass units higher than that of unlabeled melatonin.

The protonated molecular ion ([M+H]⁺) for this compound is observed at m/z 236.0 nih.govresearchgate.net or 236.147 mdpi.com. This shift of +3 Da from the parent compound’s [M+H]⁺ ion at m/z 233.0 unequivocally confirms the successful incorporation of three deuterium atoms into the molecule, consistent with methoxy group labeling.

Table 1: Mass Spectrometry Characterization of Melatonin and this compound

CompoundIon Typem/z ValueReference(s)
Melatonin[M+H]⁺233.0 mdpi.comnih.govresearchgate.net
This compound[M+H]⁺236.0 nih.govresearchgate.net
MelatoninFragment174 nih.govresearchgate.netnih.gov
This compoundFragment174 researchgate.netnih.gov

Note: Fragment m/z 174 is commonly observed due to the loss of the N-acetyl group.

Collision-Induced Dissociation (CID) Fragment Analysis

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment precursor ions, generating product ions that provide structural information. This method is crucial for differentiating between labeled and unlabeled compounds and for confirming the position of isotopic labels.

For melatonin and its deuterated analogs, CID typically results in characteristic fragment ions. A prominent fragment observed for both melatonin and this compound is at m/z 174 researchgate.netnih.gov. This ion is generated through the cleavage of the N-acetyl group (CH₃CO) from the molecule. The presence of this common fragment, albeit originating from ions of different masses (233 for melatonin and 236 for this compound), is important for structural confirmation.

Identification of Characteristic m/z Transitions for Deuterated Melatonin and Metabolites

In quantitative analysis, particularly using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes in LC-MS/MS, specific precursor-to-product ion transitions are monitored. These transitions are highly specific and sensitive, allowing for accurate quantification even in complex biological matrices.

For melatonin, a common transition monitored is from its protonated molecular ion (m/z 233) to the characteristic fragment ion (m/z 174), representing the loss of the N-acetyl group nih.govresearchgate.netnih.gov. For this compound, the corresponding transition would be from its protonated molecular ion (m/z 236) to the same fragment ion (m/z 174) researchgate.netnih.gov. The use of these specific transitions ensures that the analysis is highly selective for the deuterated standard, enabling accurate internal calibration.

Advanced Bioanalytical Methodologies Utilizing Melatonin Methoxy D3 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) for Melatonin (B1676174) and Metabolite Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative mass spectrometry technique that relies on the addition of a known amount of an isotopically labeled analog of the analyte to the sample. This labeled analog, like Melatonin Methoxy-d3, is chemically identical to the native analyte but possesses a different mass due to isotopic substitution (e.g., deuterium). The principles of IDMS are fundamental to achieving accurate and precise quantification of melatonin and its metabolites.

Biological samples often undergo multiple steps during preparation, including extraction, purification, and transfer, all of which can lead to variable analyte losses. When an isotopically labeled internal standard, such as this compound, is added at the beginning of the sample preparation process, it undergoes the same physical and chemical manipulations as the native melatonin. Therefore, any loss of the native analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the internal standard, researchers can accurately compensate for these losses, ensuring that the calculated concentration reflects the true amount of melatonin present in the original sample nih.govuca.edu.arrsc.orguniovi.esresearchgate.net. This is critical for preventing the underestimation of melatonin levels.

Biological matrices (e.g., plasma, saliva, urine) contain a myriad of endogenous compounds that can interfere with the ionization efficiency of the analyte in the mass spectrometer. This phenomenon, known as matrix effect, can lead to signal suppression or enhancement, thereby compromising the accuracy of quantification. Deuterated internal standards, such as this compound, are designed to behave identically to the native analyte during ionization. By using the ratio of the native analyte to the internal standard, the variations in ionization efficiency caused by matrix components are effectively normalized. This ensures that the measured ratio remains constant, regardless of the matrix composition, thereby mitigating matrix effects and improving quantitative reliability rsc.orguniovi.esunil.ch.

Mitigation of Matrix Effects in Ionization Processes

Chromatographic Separation Techniques Coupled with Mass Spectrometry

Chromatographic techniques, particularly liquid chromatography (LC), are essential for separating melatonin from other components in complex biological matrices before detection by mass spectrometry. LC-MS/MS combines the separation power of chromatography with the sensitivity and specificity of tandem mass spectrometry, making it the preferred platform for melatonin analysis.

LC-MS/MS has been widely adopted for the quantification of melatonin in various biological fluids and tissues, including saliva, plasma, urine, milk, and cell culture media nih.govrsc.orgresearchgate.netunil.chnih.govbrighamandwomens.orgresearchgate.net. This technique offers high throughput, excellent sensitivity, and superior selectivity, enabling the detection of melatonin at picogram or femtogram levels. The use of tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode allows for the targeted detection of specific precursor-to-product ion transitions, further enhancing specificity and reducing the risk of false positives nih.gov.

The development of a robust HPLC-MS/MS method for melatonin quantification involves meticulous optimization of several parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. Deuterated internal standards, such as this compound, Melatonin-d3, Melatonin-d4 (B20853), and 7-D-melatonin, play a critical role throughout this process.

During method development, the internal standard is used to assess and optimize extraction efficiency, chromatographic peak shape, and ionization stability. Validation of the developed method involves evaluating parameters such as linearity over a defined concentration range, accuracy (bias), precision (repeatability and intermediate precision), recovery, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. The use of an appropriate deuterated internal standard is paramount for obtaining reliable values for these validation parameters. For instance, studies have reported excellent linearity (R² > 0.99) and high recovery rates (often >90%) when using deuterated standards for melatonin quantification in various matrices rsc.orgunil.chnih.govoup.com.

Table 1: Performance Characteristics of LC-MS/MS Methods for Melatonin Quantification Using Deuterated Internal Standards

Method/MatrixInternal StandardLOD (approx.)LOQ (approx.)Linearity Range (approx.)R² (approx.)Recovery (%)Precision (RSD %)Reference
Saliva researchgate.net7-D-melatonin1.05 pg/mL3.0 pg/mLNot specifiedNot specifiedNot specifiedNot specified nih.gov
Urine unil.chMelatonin-D4Not specifiedNot specified7.5–500 pg/mLNot specified94–102≤ 8 (Total) unil.ch
Milk nih.gov7-D Melatonin (7-DM)1 pg/mL1 pg/mL1–150 pg/mL> 0.9990.06–94.58 (Accuracy)1.55 (Mean) nih.gov
Bovine FF & TCM rsc.orgMEL-d43 pg/mL (MEL)10 pg/mL (MEL)Not specified> 0.99980–108< 3.55 rsc.org
Saliva researchgate.netd7-melatoninNot specifiedNot specified3.9–1000 pg/mLNot specified100–105 (Accuracy)< 4.1 (intra-day), < 5.8 (inter-day) researchgate.net

*FF: Follicular Fluid; TCM: Tissue Culture Medium; MEL: Melatonin; MEL-d4: Melatonin-d4; RSD: Relative Standard Deviation.

The synthesis of deuterated standards is a critical aspect of method development. For example, Melatonin-d3 is commonly synthesized by reacting 5-methoxytryptamine (B125070) with deuterated acetyl chloride (CD3COCl), incorporating deuterium (B1214612) atoms into the methyl group of the acetyl moiety nih.govnih.govcaymanchem.com. Other deuterated forms, such as Melatonin-d4, are also commercially available and widely used.

Table 2: Deuterated Melatonin Standards Used in Bioanalytical Methods

Deuterated StandardSynthesis Method/SourcePrimary Application AreasReference(s)
Melatonin-d3Reaction of 5-methoxytryptamine with deuterated acetyl chloride (CD3COCl) nih.govnih.govcaymanchem.comQuantification in human plasma, urine, cell culture, metabolite analysis nih.govnih.gov nih.govnih.govcaymanchem.com
Melatonin-d4Commercially availableQuantification in fruits, bovine follicular fluid, tissue culture medium rsc.orgoup.com rsc.orgoup.com
7-D-melatoninNot specified (used in cited studies)Quantification in human saliva, milk nih.govnih.gov nih.govnih.gov
Melatonin-d7Not specified (used in cited studies)Quantification in human plasma brighamandwomens.org brighamandwomens.org

By employing this compound or other suitable deuterated analogs, researchers can develop highly accurate, precise, and specific LC-MS/MS methods for the quantification of melatonin in diverse biological samples, thereby advancing our understanding of its complex physiological roles.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a widely used technique for the quantification of melatonin, particularly in formulations and biological samples. The volatility of melatonin requires derivatization prior to GC-MS analysis. This compound serves as an effective internal standard in these GC-MS methods, compensating for losses during derivatization and extraction, as well as variations in injection and ionization researchgate.netuca.edu.arnih.gov.

A common approach involves derivatizing melatonin and its deuterated analog with pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyrylimidazole. These reactions enhance volatility and improve chromatographic separation. For example, GC-MS analysis after derivatization with PFPA has been employed, monitoring specific ions for melatonin and its deuterated standard (e.g., m/z 320 for melatonin and m/z 323 for deuterated melatonin) researchgate.net.

Effective GC-MS analysis of melatonin hinges on its conversion into a more volatile and thermally stable derivative. This derivatization step is crucial for achieving reproducible and sensitive detection. Common derivatization agents used for melatonin analysis include:

Pentafluoropropionic anhydride (PFPA): This reagent reacts with the amine and hydroxyl groups of melatonin, forming stable, volatile derivatives suitable for GC-MS analysis researchgate.netuca.edu.arnih.gov.

Heptafluorobutyrylimidazole: Another effective agent for forming volatile derivatives of melatonin for GC-MS uca.edu.arnih.gov.

Trifluoroacetic anhydride (TFAA): TFAA has also been utilized for derivatizing melatonin and its deuterated analogs, often leading to ring closure and loss of a deuterium atom, as observed in GC-MS analysis of TFA-derivatized deuterated melatonin oup.com.

Table 2: GC-MS Derivatization Agents for Melatonin Analysis

Derivatization AgentAnalytical TechniqueAnalyte(s)Key Fragment Ions (m/z)Notes
Pentafluoropropionic anhydride (PFPA)GC-MSMelatonin320, 323Used for volatilization; monitored ions for melatonin and deuterated analog.
Pentafluoropropionic anhydride (PFPA)GC-MSMelatonin-Used for volatilization.
HeptafluorobutyrylimidazoleGC-MSMelatonin-Used for volatilization.
Trifluoroacetic anhydride (TFAA)GC-MSMelatonin312, 215 (D3-Mel)Used for derivatization of deuterated melatonin.

Sample Preparation and Extraction Protocols for Biological Matrices

The extraction and clean-up of melatonin from diverse biological matrices are critical steps that can significantly impact the accuracy of quantification. This compound is added at the beginning of these protocols to ensure it undergoes the same recovery and processing steps as the endogenous analyte.

Solid-Phase Extraction (SPE) Techniques for Analyte Clean-up and Concentration

SPE is a widely adopted technique for isolating and concentrating melatonin from biological samples such as plasma, serum, urine, and milk. It effectively removes interfering substances, thereby improving the sensitivity and selectivity of subsequent analyses. Various SPE cartridges, including C18, Carbograph, Chem Elut, and mixed-mode cartridges, have been successfully employed uca.edu.arnih.govresearchgate.netnih.govnih.govunil.chnih.govresearchgate.net.

For instance, SPE methods using LC-18 and Carbograph cartridges have reported recovery rates ranging from 86.3% to 91.7% for melatonin uca.edu.arnih.govresearchgate.net. In milk analysis, a Chem Elut SPE cartridge combined with dichloromethane (B109758) extraction has been utilized nih.gov. For plasma samples, polymeric reversed-phase cartridges like Strata-X have shown efficacy nih.gov. The use of deuterated melatonin as an internal standard during SPE ensures that any losses incurred during the extraction and washing steps are accounted for uca.edu.arnih.govnih.gov.

Liquid-Liquid Extraction (LLE) Procedures for Melatonin Isolation

LLE is a simpler extraction method often used for biological samples like serum and plasma. Typically, a solvent immiscible with the aqueous sample matrix, such as dichloromethane or ethyl acetate (B1210297), is used to extract melatonin. This method is generally efficient, with recovery rates often exceeding 70% uca.edu.arnih.govnih.govresearchgate.netresearchgate.net. This compound, added prior to LLE, undergoes the same partitioning between phases, allowing for accurate correction of extraction efficiency researchgate.netuca.edu.arnih.gov.

Table 3: Sample Preparation Techniques for Melatonin Analysis with Deuterated Standards

TechniqueMatrix ExamplesCommon Solvents/MaterialsReported Recovery (%)Notes
Solid-Phase Extraction (SPE)Plasma, Serum, Urine, Milk, SalivaLC-18, Carbograph, Chem Elut, Strata-X, mixed-mode cartridges86.3-91.7 (SPE), >70 (LLE)Used for clean-up and concentration. Dichloromethane, methanol, water, formic acid, ammonium (B1175870) acetate are common mobile/washing phases.
Liquid-Liquid Extraction (LLE)Plasma, SerumDichloromethane, Ethyl Acetate>70Simple extraction; efficient for isolating melatonin from complex matrices.
Immunoaffinity ChromatographyVarious biological matricesPolyclonal antibodies against melatonin (Affi-gel 10)95%Highly specific isolation and purification of melatonin.

Immunoaffinity Chromatography for Specific Melatonin Isolation and Purification

Immunoaffinity chromatography (IAC) offers a highly specific method for isolating melatonin from complex biological matrices. This technique utilizes antibodies specific to melatonin immobilized on a solid support to selectively capture the analyte. IAC has been reported to achieve high recovery rates, around 95%, for melatonin extraction uca.edu.arnih.govresearchgate.netusp.br. When this compound is used in conjunction with IAC, it ensures that the deuterated standard experiences similar binding and elution characteristics as the native melatonin, thereby maximizing the accuracy of the final quantification.

Compound List:

Melatonin

this compound (also referred to as Melatonin-d3, Mel-d4, Melatonin-D4, MELD3)

Pentafluoropropionic anhydride (PFPA)

Heptafluorobutyrylimidazole

Trifluoroacetic anhydride (TFAA)

Automated Online In-Tube Solid-Phase Microextraction (SPME) Coupled with LC-MS/MS

Automated online in-tube solid-phase microextraction (IT-SPME) coupled with LC-MS/MS represents a highly efficient approach for the trace-level analysis of melatonin in complex biological samples such as saliva and plasma researchgate.netrsc.orgmdpi.comrsc.org. This integrated technique automates the sample preparation steps, including extraction, concentration, and desorption, directly before chromatographic separation and mass spectrometric detection rsc.orgmdpi.com. The process typically involves drawing a small volume of the biological sample into a capillary column coated with a sorbent material, where melatonin is retained. Subsequently, the analytes are desorbed by the mobile phase and directly injected into the LC-MS/MS system rsc.orgmdpi.com.

This automated online IT-SPME approach offers several advantages, including a significant reduction in organic solvent consumption, a simplified workflow, and enhanced sensitivity compared to traditional off-line methods rsc.orgrsc.orgmdpi.com. For instance, an optimized IT-SPME method for melatonin in saliva utilized 25 draw/eject cycles with a sample size of 40 µL, employing a Supel Q PLOT capillary column as the extraction device researchgate.netrsc.org. The extracted compounds were efficiently desorbed by the mobile phase, with no carryover observed, leading to a 40-fold increase in sensitivity compared to direct injection researchgate.netrsc.org. The use of stable isotope-labeled internal standards, such as Melatonin-d3, is integral to this methodology, enabling the correction of matrix effects and ensuring accurate quantification researchgate.netlumiprobe.com.

Method Validation and Performance Characteristics in Quantitative Bioanalysis

The validation of bioanalytical methods is paramount to ensure the reliability and reproducibility of results. When this compound is employed as an internal standard in LC-MS/MS assays for melatonin, several key performance characteristics are rigorously evaluated.

Selectivity and Specificity Assessment Against Interfering Substances

The selectivity and specificity of a bioanalytical method are critical for accurately quantifying an analyte in the presence of other compounds that might be present in the biological matrix. The use of this compound as a stable isotope-labeled internal standard, coupled with the selective detection capabilities of LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, provides high specificity lumiprobe.comnih.gov. Studies have demonstrated that specific MRM transitions, such as m/z 233→174 for melatonin and m/z 236→174 for Melatonin-d3, ensure accurate quantification by distinguishing the analyte from endogenous matrix components nih.gov. Assessments using blank plasma samples have shown no evidence of interfering peaks from endogenous compounds at the retention times and MRM transitions of melatonin and its deuterated analogue, confirming the method's specificity shimadzu.com. The presence of the stable isotope label allows for the accurate determination of melatonin content in biological fluids, effectively compensating for potential matrix effects lumiprobe.com.

Linearity and Calibration Range Determination for Quantitative Analysis

The linearity of a method describes its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed using known concentrations of melatonin spiked with the internal standard, this compound. Various studies employing deuterated melatonin standards have reported excellent linearity across a wide range of concentrations.

Study CitationAnalyte RangeCorrelation Coefficient (R²)
researchgate.net1–25 µmol/L0.9999
researchgate.net1-5000 pg/mLNot specified
nih.gov1-5000 pg/mLNot specified
researchgate.net1.0-100.0 ng mL⁻¹0.9984
researchgate.net0.2–50 pg mL⁻¹0.9993
researchgate.net0.01–40 ng/mL> 0.9990
nih.gov1 to 150 pg mL⁻¹> 0.99
mdpi.com0.2–50 pg mL⁻¹0.9993
mdpi.com0.01–40 ng/mL> 0.9990

These results indicate that methods utilizing this compound or similar deuterated standards can accurately quantify melatonin over several orders of magnitude, from low picogram to nanogram levels per milliliter.

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably identified, while the limit of quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. Sensitive bioanalytical methods employing this compound as an internal standard have achieved very low LOD and LOQ values, crucial for quantifying endogenous melatonin.

Study CitationLOD (pg/mL or pg/µL)LOQ (pg/mL or pg/µL)
researchgate.net0.017 pg/µL0.05 pg/µL
researchgate.net1.05 pg/mL3.0 pg/mL
nih.gov-1.0 pg/mL
researchgate.net0.10 ng/mL0.35 ng/mL
researchgate.net0.032 pg/mL-
researchgate.net0.7–21 pg/mL-
nih.gov-1 pg/mL
mdpi.com0.032 pg/mL-

These low detection and quantification limits underscore the high sensitivity of LC-MS/MS methods when coupled with appropriate internal standards like this compound, enabling the analysis of trace amounts of melatonin in biological samples researchgate.netresearchgate.netnih.govnih.gov.

Evaluation of Precision (Intra-day and Inter-day Relative Standard Deviations)

Precision refers to the degree of agreement among individual test results when the same method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Methods utilizing this compound as an internal standard have demonstrated excellent precision.

Study CitationPrecision TypeRSD (%)
nih.govIntra-run< 11.5
nih.govInter-run< 12.2
shimadzu.comIntra-day (LLOQ QC)≤ 15
shimadzu.comIntra-day (LQC-HQC)≤ 15
researchgate.netIntra-day< 4.1
researchgate.netInter-day< 5.8
researchgate.netIntra-day< 8.1
researchgate.netInter-day< 15
mdpi.comIntra-day< 8.1
mdpi.comInter-day< 15

The consistently low RSD values (typically below 15%) for both intra-day and inter-day measurements highlight the robustness and reproducibility of these analytical methods when employing this compound.

Assessment of Accuracy and Extraction Recovery

Accuracy measures how close the measured value is to the true value. For bioanalytical methods, accuracy is often assessed by calculating the relative error between the measured and known concentrations. Extraction recovery, on the other hand, quantifies the efficiency of the sample preparation process in isolating the analyte. The use of stable isotope-labeled internal standards like this compound is critical for accurate recovery assessment and correction.

Study CitationMetricValue(s)Notes
researchgate.netAccuracy100-105%
nih.govRelative Error< ±13.8%Across 5 quality control levels
researchgate.netRecovery> 96% (RSD < 7.1%)For spiked saliva samples
researchgate.netOverall Spike Rec.101.7% (RSD 5.1%)
nih.govAccuracy90.06–94.58%Using 7-D melatonin as internal standard for extraction efficiency
mdpi.comExtraction Yields42-79%For various biomarkers, reproducibility good with IS
uniovi.esQuantitative Rec.99±1 and 98±1Using ¹³C labelled analogue
mdpi.comRecoveries82–114%For spiked saliva samples

These findings demonstrate that methods employing this compound achieve high accuracy and reliable extraction recoveries, essential for the precise quantification of melatonin in complex biological matrices. The consistent performance across various studies validates its utility as an internal standard.

Elucidation of Melatonin Metabolic Pathways and Kinetics Using Stable Isotope Tracers

In Vitro Metabolic Studies with Deuterated Melatonin (B1676174)

In vitro systems, utilizing components like liver microsomes or purified enzymes, are fundamental for studying the biotransformation of melatonin in a controlled environment. The use of Melatonin Methoxy-d3 in these studies enables the unambiguous identification and quantification of metabolites, as the deuterium (B1214612) label acts as a unique mass signature.

Cytochrome P450 (CYP)-Mediated Metabolism Analysis

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the majority of melatonin's oxidative metabolism. preprints.orgnih.govresearchgate.net In vitro studies using human liver microsomes and specific CYP isozymes with this compound allow for the precise characterization of the roles these enzymes play in melatonin's primary metabolic pathways: O-demethylation and aromatic hydroxylation. mdpi.com

The O-demethylation of melatonin, which involves the removal of the 5-methoxy group to form N-acetylserotonin, is a significant metabolic route. nih.govnih.gov This reaction is predominantly catalyzed by the CYP2C19 isozyme, with minor contributions from CYP1A2. nih.govmdpi.com The mechanism begins with a hydrogen atom abstraction from the methoxy (B1213986) group by the active iron(IV)-oxo species (Compound I) of the P450 enzyme. acs.orgresearchgate.net

When this compound is used as the substrate, a deuterium atom is abstracted. This step is often rate-limiting and can exhibit a kinetic isotope effect, where the C-D bond's greater strength compared to the C-H bond can lead to a slower reaction rate, providing valuable mechanistic insight. researchgate.net The use of the deuterated tracer allows for the clear identification of the N-acetylserotonin product, which lacks the deuterium label, and the deuterated formaldehyde (B43269) by-product in in vitro assays. Computational studies have shown that in P450 2C19, melatonin is oriented with its methoxy group pointing toward the heme's active site, favoring this demethylation reaction. mdpi.com

Table 1: Primary CYP Enzymes Involved in Melatonin O-Demethylation

Enzyme Primary Product Cellular Location Key Findings from Tracer Studies
CYP2C19 N-acetylserotonin Liver, Extrahepatic tissues Major catalyst for O-demethylation. nih.govmdpi.com Substrate orientation in the active site specifically favors methoxy group activation. mdpi.com
CYP1A2 N-acetylserotonin (minor pathway) Liver Primarily performs 6-hydroxylation, but also has minimal O-demethylation activity. nih.gov
CYP1A1 N-acetylserotonin (minor pathway) Extrahepatic tissues (e.g., skin) Known to dealkylate ethoxylated substrates; can also form N-acetylserotonin from melatonin. nih.gov

Aromatic hydroxylation is the principal metabolic pathway for melatonin in the liver. researchgate.net The reaction involves the addition of a hydroxyl group to the indole (B1671886) ring, most commonly at the C6 position, to produce 6-hydroxymelatonin (B16111). nih.govnih.gov This transformation is mainly carried out by CYP1A1, CYP1A2, and CYP1B1 enzymes. researchgate.netmdpi.com

Using this compound as a substrate is particularly useful for studying this pathway. Since the methoxy-d3 group is not altered during hydroxylation, the resulting 6-hydroxymelatonin metabolite retains the deuterium label (as 6-hydroxy-melatonin-d3). This allows for its clear separation and quantification from the unlabeled O-demethylation product (N-acetylserotonin) using mass spectrometry. mdpi.com Computational models show that in the active sites of CYP1A1 and CYP1A2, the substrate-binding pocket is tighter, directing the methoxy group away from the heme and thereby favoring electrophilic attack on the C6 position of the aromatic ring. mdpi.comnih.gov

Other hydroxylated metabolites, such as 2-hydroxymelatonin and 4-hydroxymelatonin, are also formed, particularly through non-enzymatic, photooxidative processes. researchgate.netnih.gov

Table 2: Product Distribution of Major Melatonin-Metabolizing CYP Isozymes

Enzyme Predominant Pathway Key Metabolite(s)
CYP1A1 Aromatic Hydroxylation 6-hydroxymelatonin mdpi.com
CYP1A2 Aromatic Hydroxylation 6-hydroxymelatonin nih.govmdpi.com
CYP1B1 Aromatic Hydroxylation 6-hydroxymelatonin mdpi.com
CYP2C19 O-Demethylation N-acetylserotonin mdpi.com
O-Demethylation Pathway Characterization

Kynuric Pathway Metabolite Formation (e.g., N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) Synthesis)

The kynuric pathway involves the oxidative cleavage of melatonin's pyrrole (B145914) ring, leading to the formation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). nih.govmdpi.com This reaction can be catalyzed by enzymes such as indoleamine 2,3-dioxygenase (IDO) or myeloperoxidase, and can also occur non-enzymatically through interaction with reactive oxygen species. researchgate.net

When this compound is the precursor, the resulting kynuramine (B1673886) metabolite retains the deuterated methoxy group, forming AFMK-d3. researchgate.net This stable isotopic label is critical for tracing the pathway and quantifying its output. Research has demonstrated the synthesis of labeled AFMK-d3 from the photooxidation of Melatonin-d3, which is then used as an internal standard for quantitative mass spectrometry assays. researchgate.net The distinct mass-to-charge ratio (m/z) of AFMK-d3 allows it to be precisely measured, even in complex biological matrices. researchgate.net

Table 3: Mass Spectrometry Data for Tracing the Kynuric Pathway with this compound

Compound Molecular Formula [M+H]+ (m/z) Key Fragment Ion (m/z)
This compound C₁₃H₁₃D₃N₂O₂ 236 174 researchgate.net
AFMK-d3 C₁₃H₁₅D₃N₂O₄ 268 178 researchgate.net

Alternative Indolic Pathway Metabolite Identification (e.g., 5-Methoxyindole (B15748) Acetic Acid, 5-Methoxy-Tryptophol)

An alternative metabolic route for melatonin is the indolic pathway, which begins with deacetylation by aryl acylamidase enzymes to form 5-methoxytryptamine (B125070) (5-MT). nih.gov This intermediate can then be further metabolized by monoamine oxidase to produce 5-methoxyindole-3-acetaldehyde, which is subsequently converted to either 5-methoxyindole acetic acid (5-MIAA) or 5-methoxytryptophol (B162933) (5-MTOL). nih.govbioscientifica.commdpi.com

The use of this compound as a tracer is effective for studying this pathway, as the deuterated methoxy group remains intact throughout these transformations. The resulting metabolites, 5-MT-d3, 5-MIAA-d3, and 5-MTOL-d3, can be identified and quantified by their unique mass signatures, enabling a clear delineation of this metabolic sequence. While considered a minor pathway in vivo, its characterization is important for a complete understanding of melatonin metabolism. nih.govencyclopedia.pub

Photooxidation and UV-Induced Metabolite Generation from this compound

Melatonin can undergo non-enzymatic degradation when exposed to ultraviolet (UV) radiation, a process known as photooxidation. researchgate.netmdpi.com In vitro studies have shown that UVB radiation converts melatonin into several photoproducts. nih.govresearchgate.net The use of this compound allows for the precise identification of these generated metabolites.

The major product of photooxidation is often N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). researchgate.netnih.gov In fact, photooxidation of Melatonin-d3 is a viable method for synthesizing the AFMK-d3 standard used in quantitative assays. researchgate.net Other identified photoproducts include 2-hydroxymelatonin, 4-hydroxymelatonin, and 6-hydroxymelatonin. researchgate.netnih.gov The concentrations of these photoproducts are directly proportional to the UV dose and the initial melatonin concentration. nih.gov Tracing the formation of these deuterated metabolites from this compound provides a clear picture of the chemical transformations induced by UV light.

Table 4: Metabolites Generated from UV-Induced Oxidation of Melatonin

Metabolite Formation Pathway Role in Tracer Studies
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) Pyrrole ring cleavage via photooxidation nih.govresearchgate.net Deuterated form (AFMK-d3) is readily synthesized from Melatonin-d3 and used as a standard. researchgate.net
2-hydroxymelatonin Aromatic hydroxylation nih.gov Identified as a major photoproduct alongside AFMK. researchgate.netnih.gov
4-hydroxymelatonin Aromatic hydroxylation nih.gov Identified as a photoproduct in cell-free systems. researchgate.netnih.gov
6-hydroxymelatonin Aromatic hydroxylation nih.gov Minor photoproduct compared to AFMK and 2-hydroxymelatonin. nih.gov

In Vivo Metabolic Flux and Turnover Studies in Experimental Animal Models

Stable isotope tracers are instrumental in conducting in vivo metabolic flux and turnover studies, allowing for the dynamic assessment of metabolic pathways under physiological conditions. elifesciences.org Animal models provide a crucial platform for these investigations, enabling detailed analysis that would be otherwise impossible in human subjects.

Tracking Absorption and Distribution of Deuterated Melatonin

The use of deuterated melatonin, such as Methoxy-d3 melatonin, allows for precise tracking of its absorption and distribution throughout the body. Following administration in animal models, the labeled melatonin can be readily distinguished from the endogenous hormone. windows.net Studies in dogs have shown that orally administered melatonin is rapidly absorbed, reaching peak serum concentrations within 20 to 30 minutes. windows.net The distribution phase is reported to be 3-4 hours. windows.net Being a hydrophobic molecule, melatonin easily crosses biological membranes, leading to its appearance in various tissues and body fluids at concentrations comparable to those in plasma. windows.net Furthermore, research has demonstrated that melatonin can cross the placenta in species like rats, sheep, and rhesus monkeys, and can also be transferred to offspring through maternal milk in rats. windows.net

Quantification of Labeled Melatonin and its Metabolites in Biological Fluids and Tissues

A key advantage of using deuterated melatonin is the ability to accurately quantify the labeled compound and its metabolites in various biological matrices. Techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are employed for this purpose. uniovi.esnih.gov The use of a deuterated internal standard, such as melatonin-d3 or melatonin-d4 (B20853), is crucial for accurate quantification, as it corrects for any loss of the analyte during sample preparation and for matrix effects during analysis. nih.govresearchgate.net

These methods offer high sensitivity and specificity, allowing for the detection of melatonin and its metabolites at very low concentrations, often in the picogram per milliliter (pg/mL) range. researchgate.netnih.gov For instance, a validated LC-MS/MS method using melatonin-d4 as an internal standard achieved low limits of detection and quantification for melatonin and its key metabolites. researchgate.netrsc.org This precision is essential for understanding the subtle dynamics of melatonin metabolism in different tissues and fluids. nih.gov In a study on mice, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) was used to screen and identify major melatonin metabolites in urine following the administration of melatonin. nih.gov

Table 1: Analytical Methods for Quantification of Deuterated Melatonin

Analytical Technique Internal Standard Biological Matrix Key Findings
HPLC-MS/MS Melatonin-d4 Bovine Follicular Fluid, Tissue Culture Medium Low limits of detection and quantification (pg/mL) for melatonin and its metabolites. researchgate.netrsc.org
GC-MS (2H4)melatonin Human Plasma Highly sensitive assay with a quantification limit of 0.5 pg/mL. capes.gov.br
LC-MS/MS 7-D Melatonin Milk Accurate and precise method with a linear range of 1 to 150 pg/mL. nih.gov
HPLC-MS/MS Melatonin-D3 Human Plasma Ensured higher specificity and accurate quantification of melatonin. nih.gov

Investigation of Circadian Fluctuations in Melatonin Metabolism and Clearance

Melatonin secretion is intrinsically linked to the circadian rhythm, with levels peaking during the night. elsevier.es Investigating how these natural fluctuations impact the metabolism and clearance of exogenously administered deuterated melatonin provides valuable insights into the body's time-dependent processing of the hormone. The central circadian rhythm generator, the suprachiasmatic nucleus (SCN), regulates the rhythmic release of melatonin. psychiatrictimes.com

Contribution of Different Biosynthetic Pathways Using Labeled Precursors

The biosynthesis of melatonin from its precursor, tryptophan, involves several enzymatic steps and can follow different pathways in various organisms. frontiersin.org By using labeled precursors, such as deuterated or 15N-labeled L-tryptophan, researchers can trace the incorporation of the label into melatonin and its intermediates, thereby delineating the active biosynthetic routes. frontiersin.orgresearchgate.net

In plants, for instance, two major biosynthetic pathways for melatonin have been identified. news-medical.net A study using a sensitive liquid chromatography-mass spectrometry (LC-MS) method was able to simultaneously determine seven metabolites in the melatonin biosynthesis pathway in rice, revealing that different pathways may dominate under normal versus stress conditions. nih.gov Similarly, in the bacterium Pseudomonas fluorescens, the use of 15N double-labeled L-tryptophan helped to identify 5-hydroxytryptophan (B29612) as a key intermediate in its melatonin synthesis pathway. frontiersin.org In yeast, studies with labeled L-tryptophan have demonstrated that melatonin can be produced through pathways similar to both those found in vertebrates and plants. researchgate.net The use of L-Tryptophan-d8, a deuterated precursor, allows for precise tracking in such metabolic studies without significantly altering its biological activity.

Table 2: Studies on Melatonin Biosynthesis Using Labeled Precursors

Labeled Precursor Organism/System Analytical Method Key Findings
15N double-labeled L-tryptophan Pseudomonas fluorescens UPLC-tandem mass spectrometry Identified 5-hydroxytryptophan as a key intermediate in the bacterial melatonin biosynthesis pathway. frontiersin.org
Labeled L-tryptophan and Tyrosine Saccharomyces cerevisiae High Resolution Mass Spectrometry Proved the existence of at least two pathways for melatonin biosynthesis in yeast. researchgate.net
Dansyl chloride labeled metabolites Rice (shoots and roots) Liquid chromatography-mass spectrometry (LC-MS) Revealed that different biosynthetic pathways are dominant under normal versus cadmium stress conditions. nih.gov

Enzyme Kinetics and Reaction Mechanism Studies with Deuterated Substrates

The use of deuterated substrates like this compound is a cornerstone of enzyme kinetics and reaction mechanism studies. The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).

Elucidation of Rate-Determining Steps via Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool for elucidating the rate-determining step of an enzymatic reaction. epfl.ch If the breaking of a carbon-deuterium (C-D) bond is slower than the breaking of a corresponding carbon-hydrogen (C-H) bond, a primary KIE will be observed, indicating that this bond cleavage is part of the rate-determining step. preprints.orgpreprints.org

Profiling of Enzymatic Activity with this compound

The administration of deuterated melatonin has been instrumental in clarifying the metabolic disposition of the parent hormone and definitively identifying its primary enzymatic transformation products. Research utilizing this stable isotope tracer has provided conclusive evidence for distinct metabolic routes, resolving previous ambiguities that could not be addressed by standard chromatographic techniques alone.

Detailed Research Findings

A foundational study in rats demonstrated the utility of deuterated melatonin in distinguishing between two principal metabolic pathways. oup.com It was previously established that melatonin is metabolized via 6-hydroxylation to form 6-hydroxymelatonin (6-HaMT), which is then conjugated for excretion. oup.com However, the presence of N-acetylserotonin (NAS) in urine following melatonin administration raised questions about its origin. It was unclear whether NAS was a direct metabolite or if its presence was due to a feedback mechanism stimulating its release from tissues like the pineal gland. oup.com

To resolve this, researchers administered deuterated melatonin to rats and analyzed the urinary metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). oup.com The analysis revealed the presence of both deuterated 6-HaMT and deuterated NAS. oup.com This finding unequivocally proved that N-acetylserotonin is a direct metabolite of melatonin, formed through a distinct enzymatic pathway, and not simply secreted in response to melatonin administration. oup.com

Further experiments confirmed the independence of these two pathways. When 6-HaMT was administered, no NAS was detected in the urine, and conversely, when NAS was administered, no 6-HaMT was found. oup.com This demonstrated that the conversion of melatonin to 6-HaMT and NAS results from two separate and non-interchangeable enzymatic processes. oup.com

The enzymes responsible for these transformations are primarily from the Cytochrome P450 (CYP450) superfamily. nih.gov Computational and in vitro studies have shown that different CYP isozymes exhibit distinct preferences for melatonin metabolism:

CYP1A1, CYP1A2, and CYP1B1 predominantly catalyze aromatic hydroxylation at the C6-position to produce 6-hydroxymelatonin. nih.gov

CYP2C19 primarily facilitates O-demethylation at the methoxy group, leading to the formation of N-acetylserotonin. nih.gov

The use of this compound is particularly suited for profiling the activity of enzymes like CYP2C19, as the deuterium label is on the exact site of the O-demethylation reaction. This allows for precise kinetic analysis and quantification of this specific metabolic pathway.

The table below summarizes the key findings from the tracer study that elucidated these parallel metabolic pathways.

Administered CompoundKey Metabolites Detected (via GC-MS)Conclusion
Deuterated MelatoninDeuterated 6-Hydroxymelatonin (d-6-HaMT) Deuterated N-Acetylserotonin (d-NAS)Confirms that both 6-HaMT and NAS are direct metabolites of melatonin. oup.com
6-Hydroxymelatonin (6-HaMT)Only 6-HaMT detectedShows that NAS is not a subsequent metabolite of 6-HaMT. oup.com
N-Acetylserotonin (NAS)Only NAS detectedIndicates that 6-HaMT is not formed from NAS, confirming an independent pathway from melatonin. oup.com

These findings highlight how this compound and other labeled analogs are critical tools for accurately profiling the specificity and kinetics of enzymatic pathways, providing a clear picture of how endogenous compounds are processed in the body.

Mechanistic Research Applications of Melatonin Methoxy D3 in Biological Systems

Receptor Binding and Interaction Studies

The use of isotopically labeled ligands is fundamental to understanding how hormones and drugs interact with their receptors. Melatonin (B1676174) Methoxy-d3, while not a radioligand, serves a crucial role in analytical methods that support these binding studies.

Investigation of Melatonin Methoxy-d3 Binding to Melatonin Receptors (MT1, MT2, MT3/QR2)

The biological effects of melatonin are primarily mediated through its interaction with high-affinity G protein-coupled receptors, MT1 and MT2. A third binding site, MT3, has been identified as the enzyme quinone reductase 2 (QR2).

While direct binding assays typically employ radiolabeled ligands like 2-[¹²⁵I]-iodomelatonin to determine binding affinities and receptor density, stable isotope-labeled compounds such as this compound are essential for the precise quantification of melatonin in tissues and cells used in these studies. Although research literature does not extensively detail the use of this compound as the primary ligand in functional binding assays, its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods is critical for validating the concentrations of unlabeled melatonin and its competitors in complex biological samples. This ensures that the calculated binding kinetics and affinity constants (Kᵢ) are accurate.

Tracer Studies for Interaction with Nuclear Receptors (e.g., Vitamin D Receptor)

Recent scientific investigations have revealed that melatonin can interact with receptors beyond the cell membrane, including nuclear receptors. A significant finding in this area is the identification of the Vitamin D Receptor (VDR) as a novel nuclear receptor for melatonin. Studies have demonstrated a direct interaction between melatonin and the VDR, which can enhance VDR's signaling and subsequent cellular activities.

In such studies, this compound can be used as a tracer. When cells or tissues are incubated with this deuterated compound, its presence and the presence of its metabolites can be tracked using mass spectrometry. This allows researchers to follow its journey within the cell and confirm its association with nuclear compartments and specific receptors like the VDR. While the initial discovery may have used other methods, this compound is a key tool for quantifying the extent of this binding and its downstream effects in subsequent, more detailed mechanistic studies.

Competitive Binding Assays with Unlabeled Melatonin

Competitive binding assays are a cornerstone of pharmacology, used to determine the binding affinity of a new or unlabeled ligand by measuring how effectively it competes with a labeled ligand for receptor binding sites. In this context, this compound serves as a stable isotope-labeled internal standard.

In a typical assay setup to screen new drugs targeting melatonin receptors, a known concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) is used. However, to validate the concentration of unlabeled melatonin used as a positive control or reference compound in these assays, LC-MS methods are employed. During the sample analysis phase, a precise amount of this compound is added to the sample. Because it behaves almost identically to unlabeled melatonin during extraction and ionization but is distinguishable by its higher mass, it allows for precise correction of any sample loss or matrix effects, thereby ensuring the accuracy of the concentration of unlabeled melatonin determined in the assay.

Cellular Uptake and Intracellular Distribution Studies

Understanding where a hormone goes within a cell is key to understanding its full range of functions. The ability to distinguish administered melatonin from that which is endogenously produced is critical for these studies.

Tracking of Labeled Melatonin into Specific Cellular Compartments (e.g., Mitochondria)

Mitochondria are now recognized as a key site of melatonin action and even synthesis. Melatonin is selectively taken up by mitochondria, where it plays a crucial role in protecting against oxidative damage and regulating cellular metabolism. The concentrations of melatonin in mitochondria can be significantly higher than in the blood.

The use of this compound is particularly advantageous for studying these mitochondrial processes. Researchers can introduce the deuterated compound to cell cultures and, after a period of incubation, isolate the mitochondria. Using mass spectrometry, they can then specifically measure the amount of this compound that has accumulated inside the organelle. This method allows for a clear distinction between the externally supplied, labeled melatonin and the melatonin that may be produced by the mitochondria themselves, providing unambiguous evidence of uptake and accumulation.

Differential Uptake and Distribution in Various Cell Types (e.g., Keratinocytes, Melanocytes, Fibroblasts, Cancer Cells)

The skin possesses its own complete melatoninergic system, where cells like keratinocytes, melanocytes, and fibroblasts can both synthesize and respond to melatonin. The metabolism and effects of melatonin can be highly cell-type dependent. For instance, melatonin and its metabolites have been shown to protect keratinocytes and melanocytes from UV-induced damage.

To investigate the differences in how these various cell types handle melatonin, this compound can be administered to cultures of each cell type. By subsequently harvesting the cells and analyzing their contents with mass spectrometry, scientists can accurately quantify the amount of the labeled compound taken up by each cell type. This comparative analysis helps elucidate whether specific transporters are more active in certain cells or if the rate of metabolism differs, leading to varying intracellular concentrations. Such studies are vital for understanding the specific roles melatonin plays in the physiology of different skin cells and in pathologies like skin cancer.

Investigation of Downstream Signaling Pathways and Molecular Targets

The use of this compound has been instrumental in dissecting the downstream signaling pathways and identifying the molecular targets through which melatonin exerts its diverse physiological effects.

T-cell malignancies, a group of hematological cancers, are characterized by their altered metabolic processes that support their rapid growth and proliferation. frontiersin.orgresearchgate.net These cancer cells often exhibit the Warburg effect, a metabolic shift towards glycolysis even in the presence of oxygen. researchgate.netnih.gov Melatonin has been shown to modulate the metabolic rewiring in these cells. frontiersin.orgnih.govfrontiersin.org

Research indicates that melatonin can influence the metabolic profile of T-cells by modulating the expression of key nutrient transporters like Glut1 and Glut2. frontiersin.orgresearchgate.net Furthermore, it can impact cellular glycolytic activity by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to an increase in acetyl-CoA production. frontiersin.orgresearchgate.net The use of this compound as a tracer allows for the precise tracking of these metabolic shifts, providing a clearer understanding of how melatonin influences the metabolic reprogramming central to the survival and proliferation of malignant T-cells. nih.govresearchgate.net

This compound is a critical tool for investigating the influence of melatonin on apoptosis and cell cycle regulation in cancer cells. Studies have shown that melatonin can induce apoptosis and inhibit cell proliferation in various cancer models, including breast cancer. nih.govnih.govoncotarget.comnih.gov

One of the key mechanisms involves the modulation of the Akt signaling pathway. Melatonin has been observed to inhibit the phosphorylation of Akt, a crucial protein in cell survival pathways. nih.govnih.govmdpi.com This inhibition can lead to a cascade of events that promote apoptosis. sci-hub.se

Furthermore, melatonin influences the p53/MDM2 pathway, which is critical for cell cycle arrest and apoptosis. sci-hub.se Research has demonstrated that melatonin can decrease the levels of MDM2, a negative regulator of the tumor suppressor protein p53. researchgate.netbioscientifica.com This reduction in MDM2 leads to an increase in the p53/MDM2 ratio, thereby enhancing p53's ability to halt the cell cycle and initiate apoptosis. nih.govmdpi.comsci-hub.se The synergistic effect of melatonin with other compounds, such as vitamin D3, has been shown to significantly reduce Akt phosphorylation and MDM2 levels, leading to cell growth arrest. nih.govnih.govmdpi.com The ability to trace this compound allows researchers to precisely delineate these molecular interactions and their downstream consequences.

Table 1: Impact of Melatonin on Apoptotic and Cell Cycle Regulatory Proteins

Target ProteinEffect of MelatoninDownstream Consequence
Akt Phosphorylation InhibitionPromotion of apoptosis
MDM2 DecreaseIncrease in p53 activity
p53/MDM2 Ratio IncreaseCell cycle arrest and apoptosis
p21 IncreaseCell cycle arrest
Sirt1 DecreaseIncreased p53 acetylation and activity

This table summarizes the general effects of melatonin on key proteins involved in apoptosis and cell cycle regulation as observed in various cancer cell line studies.

This compound aids in understanding how melatonin modulates gene expression and activates nuclear receptors. researchgate.net Melatonin has been shown to interact with nuclear receptors, including members of the ROR/RZR family, which can, in turn, influence gene transcription related to various cellular processes. mdpi.com

In the context of breast cancer, melatonin has been found to suppress the expression and transcriptional activity of the estrogen receptor-alpha (ERα), a key driver in hormone-responsive breast cancers. bioscientifica.comexplorationpub.com This inhibitory effect is a significant aspect of melatonin's oncostatic properties. explorationpub.com

Moreover, melatonin plays a crucial role in regulating the expression of core clock genes. bioscientifica.com The disruption of circadian rhythms, often associated with suppressed melatonin production, is linked to an increased risk of cancer. uca.edu.ar Melatonin helps to maintain the normal expression patterns of these clock genes, which are involved in controlling the cell cycle and other vital cellular functions. uca.edu.ar The use of labeled melatonin helps to clarify the direct effects of the hormone on the transcriptional regulation of these important genes.

Melatonin is a well-established antioxidant, and this compound is used to investigate its role in cellular antioxidant defense mechanisms. mdpi.comnih.govfrontiersin.orgmdpi.com Melatonin combats oxidative stress through a dual approach: direct free radical scavenging and indirect upregulation of antioxidant enzymes. researchgate.netornamentalhorticulture.com.brnih.gov

Indirectly, melatonin stimulates the expression and activity of several key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govfrontiersin.orgmdpi.commdpi.com By upregulating these enzymes, melatonin enhances the cell's ability to neutralize harmful free radicals, thereby protecting cellular components from oxidative damage. frontiersin.orgornamentalhorticulture.com.br Tracing studies with this compound can help quantify the contribution of exogenous melatonin to these protective mechanisms. lumiprobe.com

Table 2: Melatonin's Role in Antioxidant Defense

MechanismDescriptionExamples of Affected Molecules/Enzymes
Direct Free Radical Scavenging Neutralizes reactive oxygen and nitrogen species directly.Hydroxyl radicals, superoxide anions, hydrogen peroxide
Upregulation of Antioxidant Enzymes Increases the expression and activity of enzymes that detoxify free radicals.Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx)
Inhibition of Pro-oxidative Enzymes Reduces the activity of enzymes that generate reactive oxygen species.Xanthine oxidase

This table outlines the primary mechanisms through which melatonin exerts its antioxidant effects within biological systems.

Modulation of Gene Expression and Nuclear Receptor Activation (e.g., Estrogen Receptor, Clock Genes)

Functional Studies in Preclinical Models Using Labeled Melatonin as a Tracer

The use of this compound as a tracer in preclinical models provides crucial data on its in vivo behavior, which is essential for understanding its therapeutic potential.

Pharmacokinetic studies using this compound in animal models are vital for determining its bioavailability and how it is distributed throughout the body. lumiprobe.com These studies have shown that melatonin is rapidly absorbed and distributed to various tissues. windows.net The hydrophobic nature of melatonin allows it to readily cross biological membranes, leading to its presence in numerous body fluids and tissues. researchgate.netwindows.net

The bioavailability of melatonin can vary depending on the route of administration and the animal model being studied. windows.netwikipedia.org For instance, oral bioavailability has been reported to be around 15% in humans, but can be higher in other species. wikipedia.org The short half-life of circulating melatonin, typically 30-40 minutes, indicates rapid uptake by peripheral tissues for metabolism or to carry out its intracellular functions. mdpi.com By using this compound, researchers can accurately measure its concentration in plasma and different tissues over time, providing a clear picture of its absorption, distribution, metabolism, and excretion. lumiprobe.com

Tracing the Effects on Organ Systems (e.g., Reproductive System, Immune System, Cardiovascular System, Bone Metabolism)

The application of analytical methods using this compound as a standard has been pivotal in defining the physiological roles of melatonin across multiple organ systems.

Reproductive System Melatonin is a key regulator of reproductive functions in both males and females. nih.gov It influences the release of crucial reproductive hormones, including the follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. mdpi.com In the female reproductive system, melatonin is found in the follicular fluid, where it plays a protective role for oocytes by reducing oxidative stress, which in turn improves oocyte quality and fertilization rates. nih.govnih.gov Mechanistic studies have shown that melatonin modulates progesterone (B1679170) production in human granulosa cells and can influence menstrual cyclicity. nih.gov In conditions such as polycystic ovary syndrome (PCOS), melatonin supplementation has been observed to help restore menstruation and normalize androgen levels. mdpi.comnih.gov In males, melatonin has demonstrated protective effects on spermatozoa by activating antioxidant pathways. mdpi.com

Immune System Melatonin exerts complex immunomodulatory effects, functioning as an "immune buffer." nih.gov It can act as a stimulant under basal or immunosuppressed conditions and as an anti-inflammatory agent during exacerbated immune responses. nih.gov Research has identified melatonin receptors on various immunocompetent cells, through which it modulates both innate and adaptive immunity. mdpi.comclinmedjournals.org Melatonin can stimulate the proliferation and activity of cells such as Natural Killer (NK) cells and T helper (Th1) cells. mdpi.comclinmedjournals.org It also regulates the production of a wide array of cytokines. For instance, it can stimulate the release of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α from monocytes, while in other contexts, particularly chronic inflammation, it can inhibit transcription factors like NF-κB to reduce the expression of these same inflammatory mediators. mdpi.comclinmedjournals.org

Cardiovascular System The cardiovascular system is a significant target for melatonin's actions, with melatonin receptors found in the heart and coronary arteries. frontiersin.org Melatonin is involved in the regulation of heart rate and blood pressure, often contributing to the nocturnal dip in blood pressure. nih.govscielo.br Its cardioprotective effects are largely attributed to its potent antioxidant and anti-inflammatory properties. frontiersin.orgnih.gov In the context of myocardial infarction, melatonin has been shown to protect cardiomyocytes by stabilizing mitochondrial function, reducing oxidative stress, and inhibiting apoptosis. frontiersin.org It can also counteract endothelial injury and aortic vasoconstriction induced by factors like nicotine. nih.gov

Bone Metabolism Melatonin plays a significant role in maintaining bone health by regulating bone metabolism. nih.govmdpi.com It influences the balance between bone formation by osteoblasts and bone resorption by osteoclasts. mdpi.com Mechanistic studies reveal that melatonin promotes the differentiation and activity of osteoblasts, the cells responsible for producing the bone matrix. mdpi.com It also inhibits the formation and activity of osteoclasts. This is achieved in part by modulating the critical RANKL/OPG signaling pathway; melatonin decreases the expression of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and increases the production of its decoy receptor, osteoprotegerin (OPG), by osteoblasts, thereby suppressing osteoclastogenesis. nih.govmdpi.commdpi.com

Table 1: Summary of Melatonin's Mechanistic Effects on Organ Systems

Organ SystemKey Mechanistic Actions of MelatoninObserved Effects
Reproductive SystemModulation of FSH and LH; antioxidant protection of oocytes; regulation of progesterone production. nih.govmdpi.comnih.govImproved oocyte quality; restoration of menstrual cycles in PCOS; enhanced sperm quality. mdpi.comnih.gov
Immune SystemActs as an immune buffer; stimulates NK and T helper cells; regulates pro- and anti-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α). mdpi.comnih.govclinmedjournals.orgEnhanced immune response to pathogens; reduction of chronic inflammation. nih.gov
Cardiovascular SystemAntioxidant and anti-inflammatory effects; stabilization of mitochondrial function in cardiomyocytes; regulation of vascular tone. frontiersin.orgnih.govCardioprotection against ischemia-reperfusion injury; regulation of blood pressure. nih.govscielo.br
Bone MetabolismPromotes osteoblast differentiation; inhibits osteoclastogenesis via the RANKL/OPG pathway. nih.govmdpi.commdpi.comIncreased bone formation and reduced bone resorption. mdpi.com

Investigation of Melatonin's Role in Specific Disease Models (e.g., Neurodegenerative Disorders, Cancer, Hypertension, Bone Loss)

The therapeutic potential of melatonin is being actively investigated in a variety of disease models. The use of this compound as an analytical standard is crucial for pharmacokinetic and metabolic studies within this research, ensuring that the observed effects are accurately correlated with the levels of melatonin. lumiprobe.com

Neurodegenerative Disorders In experimental models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, melatonin has shown significant neuroprotective properties. nih.govnih.gov A primary mechanism is its ability to counteract oxidative stress and mitochondrial dysfunction, which are common pathological features of these disorders. nih.govmdpi.com Melatonin and its metabolites are potent free radical scavengers. mdpi.com Furthermore, melatonin has been found to attenuate the hyperphosphorylation of tau protein and prevent the aggregation of amyloid-β peptides, two key events in the pathology of Alzheimer's disease. nih.gov It also protects against dopaminergic neuron loss in models of Parkinson's disease, partly by reducing oxidative damage and neuroinflammation. frontiersin.org

Cancer Melatonin exhibits oncostatic properties in a wide range of cancer models. jcbsonline.ac.innih.gov Its anticancer mechanisms are multifaceted and include the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the suppression of angiogenesis (the formation of new blood vessels that feed a tumor). nih.govmdpi.com Melatonin has been shown to modulate key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways. jcbsonline.ac.innih.gov In hormone-dependent cancers like breast cancer, it can interfere with estrogen signaling pathways. jcbsonline.ac.in Additionally, melatonin can inhibit tumor metastasis by reducing the expression of enzymes like matrix metallopeptidases (MMPs) that are involved in tissue invasion. mdpi.comnih.gov It has also been found to enhance the efficacy of conventional chemotherapy and radiotherapy while reducing their toxic side effects. nih.gov

Hypertension In various animal models of hypertension, melatonin administration has been shown to lower blood pressure. mdpi.comresearchgate.net The mechanisms underlying this effect are thought to involve its powerful antioxidant properties, which can improve endothelial function and increase the bioavailability of nitric oxide, a key vasodilator. researchgate.net Melatonin may also influence the autonomic nervous system, leading to a decrease in sympathetic tone and an increase in parasympathetic (cholinergic) activity. researchgate.net Furthermore, specific melatonin receptors located in blood vessels and in central nervous system areas that control blood pressure are believed to mediate its antihypertensive effects. researchgate.netmdpi.com

Bone Loss In models of osteoporosis and other conditions of pathological bone loss, melatonin has demonstrated a clear ability to conserve and restore bone mass. nih.govmdpi.com Studies in postmenopausal and aging-induced osteoporosis models show that melatonin treatment can significantly increase bone mineral density (BMD), improve trabecular microarchitecture, and enhance the biomechanical strength of bones. nih.govaging-us.com These effects are a direct result of its dual action on bone metabolism: stimulating bone formation markers (like alkaline phosphatase and osteocalcin) and anabolic signaling pathways (like Wnt/β-catenin) in osteoblasts, while simultaneously suppressing bone resorption markers and inhibiting the differentiation of bone-resorbing osteoclasts. nih.govfrontiersin.org

Table 2: Melatonin's Role in Specific Disease Models

Disease ModelKey Mechanistic Actions of MelatoninTherapeutic Potential
Neurodegenerative DisordersAntioxidant defense; mitochondrial protection; anti-inflammatory effects; inhibition of protein aggregation (amyloid-β, α-synuclein). nih.govmdpi.comfrontiersin.orgPrevention of neuronal death; mitigation of cognitive and motor symptoms. nih.gov
CancerInhibition of proliferation and angiogenesis; induction of apoptosis; modulation of PI3K/Akt and NF-κB pathways; anti-metastatic effects. jcbsonline.ac.innih.govmdpi.comInhibition of tumor growth; increased sensitivity to chemotherapy; reduction of treatment side effects. nih.gov
HypertensionImproved endothelial function; increased nitric oxide bioavailability; modulation of the autonomic nervous system. mdpi.comresearchgate.netReduction of systolic and diastolic blood pressure. mdpi.comnih.gov
Bone Loss (Osteoporosis)Stimulation of osteoblastogenesis (Wnt/β-catenin pathway); inhibition of osteoclastogenesis (RANKL/OPG modulation); antioxidant effects. nih.govmdpi.comfrontiersin.orgIncreased bone mineral density; improved bone microarchitecture; reduced fracture risk. nih.govaging-us.com

Q & A

Q. How can researchers verify the isotopic purity of Melatonin Methoxy-d3 in synthesis protocols?

Methodological Answer: Isotopic purity is critical for deuterated compounds like this compound. Use nuclear magnetic resonance (NMR) spectroscopy, specifically ²H-NMR , to confirm deuterium incorporation at the methoxy-d3 position. For example, the absence of a proton signal at ~3.3 ppm (characteristic of methoxy protons) and the presence of a deuterium peak in the ²H spectrum validate isotopic labeling. Mass spectrometry (MS) with high-resolution accuracy (e.g., HRMS or LC-MS) can further quantify isotopic enrichment by comparing observed vs. theoretical molecular ion peaks .

Q. What experimental conditions ensure the stability of this compound during storage and handling?

Methodological Answer: this compound should be stored in airtight, light-resistant containers at −20°C under inert gas (e.g., argon) to prevent degradation via oxidation or hydrolysis. Stability studies on structurally similar deuterated compounds (e.g., Physcion-d3) indicate that exposure to moisture or heat (>25°C) accelerates decomposition . Pre-experiment stability tests under intended assay conditions (e.g., pH, temperature) are recommended to confirm integrity.

Q. How should researchers design controls when using this compound as an internal standard in quantitative assays?

Methodological Answer: Include a non-deuterated melatonin standard to account for matrix effects and ion suppression in MS-based workflows. Calibration curves should span the expected physiological range (e.g., 0.1–100 ng/mL in plasma). Validate recovery rates using spiked samples, and ensure isotopic purity >98% (as seen in analogous deuterated compounds like Methyl-d3-malonic acid) to avoid cross-contribution from non-deuterated species .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic profiling of this compound in pharmacokinetic studies?

Methodological Answer: Deuterium substitution at the methoxy group may alter metabolic rates due to KIEs, particularly in cytochrome P450-mediated reactions. For instance, deuterated methoxy groups in compounds like Harmine-d3 exhibit delayed demethylation compared to non-deuterated analogs. To quantify KIEs, compare half-lives (t₁/₂) of this compound and its non-deuterated counterpart in in vitro hepatic microsomal assays. Adjust pharmacokinetic models to account for reduced clearance rates .

Q. What analytical strategies resolve discrepancies in this compound quantification across heterogeneous biological matrices (e.g., plasma vs. cerebrospinal fluid)?

Methodological Answer: Matrix-specific ion suppression/enhancement in LC-MS/MS can cause variability. Mitigate this by:

  • Using matrix-matched calibration standards.
  • Implementing stable isotope dilution assays (SIDA) with this compound as the internal standard.
  • Validating extraction efficiency via spike-and-recovery tests (e.g., 85–115% recovery).
    Contradictions in data from different matrices often arise from differences in protein binding or lipid content, necessitating normalization to matrix-specific reference compounds .

Q. How can researchers optimize synthetic routes to minimize residual non-deuterated impurities in this compound?

Methodological Answer: Deuterium incorporation at the methoxy group typically involves reacting melatonin with deuterated methyl iodide (CD₃I) under basic conditions. To reduce impurities:

  • Use excess CD₃I (≥3 equivalents) and anhydrous solvents (e.g., DMF or THF).
  • Purify via preparative HPLC with a C18 column, monitoring for residual non-deuterated peaks at 254 nm.
  • Confirm purity via isotopic ratio mass spectrometry (IRMS), targeting <2% non-deuterated species, as demonstrated in Methyl-d3-malonic acid synthesis .

Key Methodological Considerations

  • Synthesis Validation : Cross-validate NMR and MS data to confirm deuterium placement and purity .
  • Assay Design : Account for KIEs in kinetic studies by incorporating time-course analyses .
  • Contradiction Management : Reconcile conflicting stability or metabolic data by standardizing storage protocols and matrix-specific validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.